Prenylamine gluconate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

21156-48-9 |

|---|---|

Molecular Formula |

C30H39NO7 |

Molecular Weight |

525.6 g/mol |

IUPAC Name |

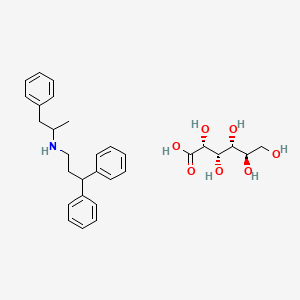

3,3-diphenyl-N-(1-phenylpropan-2-yl)propan-1-amine;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid |

InChI |

InChI=1S/C24H27N.C6H12O7/c1-20(19-21-11-5-2-6-12-21)25-18-17-24(22-13-7-3-8-14-22)23-15-9-4-10-16-23;7-1-2(8)3(9)4(10)5(11)6(12)13/h2-16,20,24-25H,17-19H2,1H3;2-5,7-11H,1H2,(H,12,13)/t;2-,3-,4+,5-/m.1/s1 |

InChI Key |

XWLQOHKWSBPMOX-IFWQJVLJSA-N |

Isomeric SMILES |

CC(CC1=CC=CC=C1)NCCC(C2=CC=CC=C2)C3=CC=CC=C3.C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O |

Canonical SMILES |

CC(CC1=CC=CC=C1)NCCC(C2=CC=CC=C2)C3=CC=CC=C3.C(C(C(C(C(C(=O)O)O)O)O)O)O |

Origin of Product |

United States |

Historical Trajectory and Research Significance of Prenylamine in Pharmacology

Initially marketed in the early 1960s, prenylamine (B1679080) was introduced as an antianginal agent at a time when therapeutic options for severe angina pectoris were limited. nih.govnih.gov The primary treatment then consisted of short-acting nitrates, highlighting a significant need for a drug with prolonged effects. nih.gov Prenylamine, sold under brand names like Segontin and Synadrin, appeared to address this need. patsnap.comnih.gov

The initial pharmacological understanding of prenylamine was that it acted as a vasodilator. wikipedia.org Research in the 1970s began to elucidate its mechanism of action more clearly, identifying it as a calcium channel blocker. wikipedia.orgpatsnap.com Specifically, it was found to inhibit the influx of calcium ions in cardiac and smooth muscle cells, leading to vasodilation and a reduction in the heart's workload. patsnap.com Its molecular targets were later identified as calmodulin and myosin light-chain kinase 2, which are found in skeletal and cardiac muscle. wikipedia.orgnih.gov Prenylamine was also observed to decrease sympathetic stimulation of the cardiac muscle by competitively inhibiting the reuptake of catecholamines by storage granules, a mechanism with some similarities to reserpine (B192253). wikipedia.org

The research journey with prenylamine is also notable for what it revealed beyond its intended therapeutic effects. Investigations into its mechanisms of action inadvertently paved the way for the development of modern, safer, and more effective calcium antagonists that are now widely used in cardiovascular medicine. nih.govnih.gov Furthermore, observations of differing drug responses to prenylamine between men and women spurred significant research into sex-related differences in pharmacology. nih.govnih.gov

However, the history of prenylamine is irrevocably marked by its withdrawal from the worldwide market in 1988. wikipedia.orgdrugbank.com This decision was prompted by the discovery that the drug could cause significant prolongation of the QT interval and a life-threatening arrhythmia known as torsades de pointes. wikipedia.org This critical side effect was not detected during its initial clinical development and only became apparent after widespread use. wikipedia.org The case of prenylamine thus became a pivotal moment, underscoring the potential for drug-induced proarrhythmias and influencing the development of regulatory guidelines for assessing the cardiac safety of new medications. nih.govnih.gov

Pre Clinical Pharmacological Investigations of Prenylamine Gluconate

In Vitro Experimental Models and Methodologies

In vitro studies have been instrumental in dissecting the direct effects of prenylamine (B1679080) gluconate on cardiac and other tissues, independent of systemic physiological influences.

Studies in Isolated Tissue Preparations (e.g., Isolated Working Rat Heart, Frog Atrial Muscle Fibers)

Research on isolated heart preparations has provided significant insights into the cardioprotective potential of prenylamine gluconate. In the isolated 'working' rat heart, acute administration of this compound was shown to increase the percentage of hearts that recovered functional activity following a period of severe ischemia. nih.gov It also led to a decrease in ischemia-induced injury, as measured by enzyme leakage. nih.gov However, a combination of chronic pre-treatment followed by acute administration did not significantly alter spontaneous cardiac function and resulted in a decrease in post-ischemic functional performance with no reduction in enzyme leakage. nih.gov

Studies on frog atrial muscle fibers have revealed the electrophysiological effects of prenylamine. At a concentration of 10-4 M, prenylamine was found to block the action potential without significantly affecting the resting potential. nih.gov The drug also depressed the peak transient sodium conductance. nih.gov Furthermore, it was observed that the slow inward current carried by calcium and/or sodium, as well as the steady-state outward current, were depressed by prenylamine. nih.gov

Interactive Table: Effects of this compound on Isolated Cardiac Tissues

| Tissue Preparation | Key Findings | Reference |

| Isolated Working Rat Heart (Acute) | Increased recovery of function post-ischemia, decreased enzyme leakage. | nih.gov |

| Isolated Working Rat Heart (Chronic + Acute) | No significant change in spontaneous function, decreased post-ischemic performance. | nih.gov |

| Frog Atrial Muscle Fibers | Blocked action potential, depressed sodium and slow inward currents. | nih.gov |

Investigations in Cultured Cell Lines (e.g., Human Ovarian Carcinoma Cells)

The effects of prenylamine have also been investigated in non-cardiac cell lines. In a study using the OVCAR-3 human ovarian carcinoma cell line, exposure to prenylamine resulted in a significant, nearly 10-fold increase in the cytosolic free calcium concentration. This effect was observed even in a calcium-free medium, suggesting the release of intracellular calcium stores. Efflux experiments using 45Ca confirmed that prenylamine increased calcium efflux, indicating the active extrusion of the elevated intracellular calcium.

Exploration of Molecular Interactions in Receptor Binding Assays

While specific receptor binding assay studies for this compound are not extensively detailed in the provided results, its molecular interactions have been inferred from electrophysiological studies. In frog atrial muscle fibers, prenylamine was found to depress the peak transient sodium conductance with a dissociation constant of 1.7 x 10-5 M, acting on a one-to-one stoichiometric basis. nih.gov This finding suggests a direct interaction with sodium channels.

In Vivo Animal Models for Pharmacological Characterization

In vivo studies in animal models have been crucial for understanding the integrated pharmacological effects of this compound in a whole-organism context.

Models of Myocardial Ischemia and Reperfusion Injury

In animal models of myocardial ischemia, long-term oral administration of this compound in rats has been investigated. nih.gov Following two weeks of treatment, hearts from rats treated with a lower dose of prenylamine showed a reduction in enzyme leakage and an increase in post-ischemic functional recovery after a period of induced ischemia. nih.gov In contrast, a higher dose did not show a significant improvement in these parameters. nih.gov However, chronic therapy with prenylamine did demonstrate a dose-dependent reduction in the incidence of post-ischemic arrhythmias. nih.gov

Interactive Table: Effects of this compound in a Rat Model of Myocardial Ischemia

| Treatment Group | Effect on Basal Cardiac Function | Post-Ischemic Enzyme Leakage | Post-Ischemic Functional Recovery | Incidence of Post-Ischemic Arrhythmias | Reference |

| Low Dose Prenylamine | Significant reduction | Reduced | Increased | Reduced (dose-dependent) | nih.gov |

| High Dose Prenylamine | Not apparent | No significant improvement | No significant improvement | Reduced (dose-dependent) | nih.gov |

Studies on Cardiac Conduction and Excitability in Animal Models

The effects of prenylamine on cardiac conduction and excitability have been examined in various in vivo and in vitro animal models. In conscious dogs with induced sustained ventricular tachycardia following myocardial infarction, intravenous administration of prenylamine suppressed the inducibility of the tachycardia in a significant number of animals and slowed the heart rate in others. nih.gov The drug was found to impair slow conduction in the infarcted zone and increase the effective refractory period of both infarcted and normal ventricular myocardium, as well as prolong the corrected QT interval. nih.gov These findings suggest that the anti-arrhythmic efficacy of prenylamine is related to its ability to prolong ventricular refractoriness and repolarization and decrease slow conduction in ischemically damaged tissue. nih.gov

In vitro electrophysiological studies on various isolated cardiac tissues have further elucidated these effects. In guinea-pig sinus node preparations, prenylamine reduced the firing rate by slowing diastolic depolarization. nih.gov In sheep Purkinje fibers, it reduced contractility, lowered the plateau phase of the action potential, and decreased the maximum rate of depolarization. nih.gov Furthermore, in rabbit sino-atrial node cells, prenylamine was shown to reduce the amplitude of the pacemaker current. nih.gov A case report in a human patient also noted that treatment with prenylamine was associated with syncopal attacks caused by ventricular tachycardia and a prolonged Q-T interval on the electrocardiogram. nih.gov

Modulation of Neurotransmitter Levels in Animal Organ Systems

Pre-clinical research has established that prenylamine exerts a significant influence on neurotransmitter levels within various organ systems in animal models. The primary mechanism involves the partial depletion of catecholamines. wikipedia.org This occurs through a competitive inhibition of neurotransmitter reuptake by storage granules in adrenergic nerve endings. wikipedia.org This action disrupts the equilibrium, leading to further depletion from spontaneous leakage. wikipedia.org The depletion mechanism is noted to be similar to that of reserpine (B192253), although prenylamine demonstrates a higher affinity for cardiac tissue, whereas reserpine is more selective for brain tissue. wikipedia.org Studies using bovine chromaffin granule ghosts as a model for adrenergic synaptic vesicles found that prenylamine inhibits the generation of the transmembrane proton electrochemical gradient, acting as an uncoupler of the H+-ATPase, which accounts for its effect on catecholamine uptake and storage. nih.gov

Specific in-vivo studies in rats have quantified these effects. nih.govcaymanchem.com Administration of prenylamine was shown to decrease the levels of key neurotransmitters in both the brain and the heart. caymanchem.com A study by H.O. Obianwu in 1965 specifically investigated these effects on the amine levels in the brain, heart, and adrenal medulla of rats. nih.gov

The table below summarizes the observed effects of a 50 mg/kg dose of prenylamine on neurotransmitter levels in rats. caymanchem.com

Table 1: Effect of Prenylamine on Neurotransmitter Levels in Rats

| Organ System | Neurotransmitter | Observed Effect | Reference |

|---|---|---|---|

| Brain | Epinephrine | Decrease | caymanchem.com |

| Brain | Serotonin | Decrease | caymanchem.com |

| Brain | Dopamine (B1211576) | Decrease | caymanchem.com |

| Heart | Epinephrine | Decrease | caymanchem.com |

Pharmacodynamic Research and Dose-Response Relationships in Pre-clinical Settings

The pharmacodynamic profile of prenylamine is complex, with investigations revealing distinct dose-response relationships for its various effects in pre-clinical models. A key molecular interaction is its binding to a hydrophobic site on calcium-bound calmodulin (CaM) with a dissociation constant (Kd) value of 0.5 µM. caymanchem.com This interaction is foundational to its role as a calcium channel inhibitor. caymanchem.com

Studies in anesthetized rats have demonstrated a clear, yet paradoxical, dose-response relationship concerning cardiac arrhythmias. caymanchem.com A low dose was found to be protective, whereas a higher dose exacerbated cardiac issues. caymanchem.com

Table 2: Dose-Response of Prenylamine on Arrhythmia in Anesthetized Rats

| Dose | Condition | Observed Outcome | Reference |

|---|---|---|---|

| 0.5 mg/kg | Coronary artery occlusion | Protective against induced arrhythmia | caymanchem.com |

| 5 mg/kg | Coronary artery occlusion | Increased mortality due to atrioventricular block leading to asystole | caymanchem.com |

Furthermore, long-term administration studies of this compound in rats over a two-week period revealed a non-linear dose-response relationship for its cardioprotective effects against ischemic stress. nih.gov While the antiarrhythmic efficacy appeared proportional to the dose, the ability to reduce ischemic damage and improve functional recovery did not follow a linear pattern. nih.gov The lower dose showed a significant reduction in enzyme leakage and an increase in post-ischemic functional recovery, an effect not seen in the high-dose group. nih.gov

Table 3: Effects of Long-Term this compound Administration in Rats

| Dose (oral, 2 weeks) | Post-Ischemic Functional Recovery | Post-Ischemic Arrhythmia | Reference |

|---|---|---|---|

| 10 mg/kg/day | Increased functional recovery and reduced enzyme leakage | Reduced incidence | nih.gov |

| 100 mg/kg/day | No significant improvement in functional recovery | Dose-dependent reduction in incidence | nih.gov |

Proof-of-Concept Studies within Drug Discovery and Development Frameworks

Prenylamine was originally developed as a vasodilator for the treatment of angina pectoris, which served as its primary proof-of-concept. wikipedia.orgmedchemexpress.com As a calcium channel blocker, it was designed to relax and widen blood vessels, thereby improving blood flow and reducing the heart's workload. wikipedia.org The therapeutic goal was to provide prolonged relief from angina, a significant unmet need at the time of its introduction in the 1960s. wikipedia.org

A distinct and secondary proof-of-concept for prenylamine emerged from investigations into its potential to prevent chemotherapy-induced cardiotoxicity. nih.gov Specifically, research focused on its ability to mitigate the damaging effects of adriamycin (doxorubicin) on the heart. nih.gov Pre-clinical trials in animal models provided evidence for this application. In mice, prenylamine treatment was associated with a lower incidence of myocardial damage following adriamycin administration. nih.gov In rabbits, the co-administration of prenylamine lessened the extent of adriamycin-induced electrocardiogram changes. nih.gov Furthermore, electron microscopy revealed that prenylamine markedly reduced the degree of myocytolysis (muscle cell death) caused by adriamycin. nih.gov These findings established a proof-of-concept for prenylamine as a cardioprotective agent in the context of cancer therapy. nih.gov

Analytical and Bioanalytical Methodologies for Prenylamine Gluconate Research

Chromatographic Techniques for Quantitative Analysis in Biological Matrices

Chromatographic methods are fundamental to the separation and quantification of prenylamine (B1679080) and its derivatives from complex biological samples such as plasma and urine.

Gas Chromatography (GC) Applications

Gas chromatography (GC) has been a cornerstone in the analysis of various drugs, including tricyclic antidepressants with structural similarities to prenylamine. mdpi.com For the analysis of prenylamine, GC coupled with mass spectrometry (GC-MS) has been instrumental. Following oral administration of radiolabeled prenylamine, GC-MS was used to elucidate the structure of its metabolites in urine. nih.gov This technique allowed for the identification of at least 20 to 25 different metabolites, with the structures of 12 being successfully determined. nih.gov The primary metabolic pathways identified were ring hydroxylation and subsequent methylation of the resulting phenolic groups. nih.gov A significant portion of the drug also undergoes cleavage of the C-N-C bond, leading to the formation of amphetamine and diphenylpropylamine, which are then further metabolized. nih.govcapes.gov.br

In some applications, derivatization is employed to improve the chromatographic properties and detection of the analytes. mdpi.com For instance, in the analysis of related compounds, derivatization with reagents like trifluoroacetic anhydride (B1165640) has been used prior to GC analysis. mdpi.com The specificity of GC methods can be enhanced by using detectors like a nitrogen-phosphorous detector (NPD) or by coupling the GC system with a mass spectrometer. mdpi.com

High-Performance Liquid Chromatography (HPLC) in Research

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of prenylamine and its metabolites, offering high resolution and sensitivity. researchgate.netchemisgroup.usnih.gov HPLC methods have been developed for the determination of prenylamine enantiomers in human plasma and urine. researchgate.net One such method involves a two-step liquid-liquid extraction followed by the preparation of diastereomeric urea (B33335) derivatives using a chiral fluorescence marker, R-(-)-naphthylethyl isocyanate. researchgate.net The separation and quantification are then achieved using a reversed-phase HPLC system with fluorimetric detection. researchgate.net

In the context of its metabolites, a significant focus has been on p-hydroxy-prenylamine, the major phase I metabolite. nih.gov Chiral HPLC methods have been developed to separate the enantiomers of p-hydroxy-prenylamine, which is crucial as the reference material is not commercially available. nih.govresearchgate.net One validated method utilizes a ChiralCel ODH column with detection at 220 nm. nih.govresearchgate.net The development of such methods is essential for purification, purity assessment, and stability studies of synthesized reference materials. nih.govresearchgate.net

The combination of HPLC with tandem mass spectrometry (LC-MS/MS) has proven to be a powerful tool for the quantitative determination of drugs and metabolites in biological fluids. researchgate.netnih.gov This approach was instrumental in identifying and characterizing over 40 phase I metabolites of prenylamine in urine, including previously unknown hydroxylated and methoxylated derivatives. researchgate.netnih.gov

Below is a table summarizing key parameters of a representative HPLC method for the analysis of prenylamine-related compounds.

| Parameter | Value |

| Column | C18 reversed-phase (e.g., LiChrospher 100 RP 18, 125 x 4 mm) nih.gov |

| Mobile Phase | Acetonitrile-water (3:7, v/v) with 20 mM octanesulphonic acid sodium salt and 20 mM N,N-dimethyloctylamine, adjusted to pH 3 nih.gov |

| Flow Rate | Typically 1.0 mL/min nih.govproquest.com |

| Detection | UV at 254 nm nih.gov or fluorescence detection researchgate.netnih.gov |

| Internal Standard | Propylparaben nih.gov or mannosamine (B8667444) HCl nih.gov |

| Linearity (r) | > 0.999 nih.govproquest.com |

| Limit of Quantification (LOQ) | As low as 50 ng/mL for related compounds nih.govresearchgate.net |

Spectroscopic and Spectrometric Approaches

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation of prenylamine and its metabolites and for studying its effects on cellular processes.

Mass Spectrometry (MS) for Compound Analysis and Metabolite Identification

Mass spectrometry (MS), particularly when coupled with chromatographic separation techniques like GC or HPLC, is a powerful tool for the analysis of prenylamine and its metabolites. nih.govmassbank.eu High-resolution mass spectrometry (HRMS) plays a crucial role in the characterization of synthesized reference materials, such as p-hydroxy-prenylamine. nih.gov

LC-MS/MS has been extensively used to identify and characterize urinary metabolites of prenylamine. nih.gov In one study, over 40 phase I metabolites were detected in a post-administration urine sample. researchgate.netnih.gov The use of a quadrupole-time-of-flight (Q-TOF) hybrid mass spectrometer allowed for the investigation of collision-induced dissociation behaviors, which in turn enabled the assignment of the nature and site of metabolic transformations. researchgate.netnih.gov This led to the identification of novel mono-, bis-, tris-, and tetra-hydroxylated prenylamine metabolites, as well as hydroxylated and methoxylated forms. researchgate.netnih.gov The most abundant phase I metabolite was confirmed to be p-hydroxy-prenylamine. researchgate.netnih.gov

The fragmentation patterns observed in MS are key to identifying the structure of metabolites. For example, the presence of ions corresponding to the loss of specific chemical groups can indicate hydroxylation, demethylation, or other metabolic transformations. mdpi.com

Fluorescence-Based Assays for Cellular Ion Dynamics (e.g., Fura-2)

To investigate the effects of compounds like prenylamine on cellular ion dynamics, fluorescence-based assays are commonly employed. Fura-2 is a widely used ratiometric calcium indicator that allows for the measurement of intracellular calcium concentrations ([Ca²⁺]i). aatbio.comnih.govthermofisher.com

Fura-2 AM, the cell-permeable form of the dye, crosses the cell membrane and is cleaved by intracellular esterases to its active form, Fura-2. nih.govabcam.com Fura-2 exhibits a shift in its excitation spectrum upon binding to Ca²⁺. The excitation maximum shifts from around 380 nm in the Ca²⁺-free state to approximately 340 nm when bound to Ca²⁺, while the emission maximum remains at about 510 nm. aatbio.comresearchgate.net The ratio of fluorescence intensity at these two excitation wavelengths is proportional to the intracellular calcium concentration. aatbio.comyoutube.com

This ratiometric measurement minimizes issues such as uneven dye loading, photobleaching, and variations in cell thickness, leading to more accurate and reproducible results. thermofisher.com Such assays are crucial for understanding how substances may modulate cellular signaling pathways that involve calcium as a second messenger. researchgate.netnih.gov

| Parameter | Description |

| Fluorophore | Fura-2 |

| Form | Fura-2 AM (acetoxymethyl ester) for cell loading nih.gov |

| Excitation Wavelengths | ~340 nm (Ca²⁺-bound) and ~380 nm (Ca²⁺-free) aatbio.com |

| Emission Wavelength | ~510 nm researchgate.net |

| Measurement | Ratio of fluorescence intensities at Ex 340 nm / Ex 380 nm thermofisher.com |

| Application | Measurement of intracellular calcium concentration ([Ca²⁺]i) nih.gov |

Method Validation and Sensitivity Considerations for Academic Research Applications

The validation of analytical methods is a critical process in academic research to ensure the reliability and accuracy of experimental data. uclouvain.beeurachem.org Method validation establishes that the performance characteristics of the method are suitable and reliable for the intended analytical applications. nih.gov Key validation parameters include linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). nih.govproquest.com

For chromatographic methods used in prenylamine research, linearity is typically demonstrated by a high correlation coefficient (r > 0.999) over a specific concentration range. nih.govproquest.com Precision is assessed by determining the relative standard deviation (RSD) of replicate measurements, with values typically expected to be below 15% for intra-day and inter-day variability. nih.govresearchgate.net Accuracy is evaluated by recovery studies, with recoveries often in the range of 96-98%. nih.govresearchgate.net

The sensitivity of a method is defined by its LOD and LOQ. For the analysis of prenylamine metabolites, LC-MS/MS methods have demonstrated high sensitivity, with the ability to detect the target metabolite, p-hydroxy-prenylamine, at concentrations as low as 0.1 ng/mL. nih.gov For other related compounds using HPLC with fluorescence detection, the LOQ can be as low as 50 ng/mL. nih.govresearchgate.net

Robustness, another important validation parameter, assesses the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal use. proquest.com The specificity of a method, particularly in complex biological matrices, is crucial and can be established using techniques like GC-MS to ensure that the signal being measured is solely from the analyte of interest. nih.gov

Theoretical Pharmacology and Drug Interaction Research of Prenylamine Gluconate

Computational Modeling and Simulation in Prenylamine (B1679080) Research

Computational methods are integral to modern drug discovery, allowing for the prediction and analysis of a drug's behavior at a molecular level before and during preclinical testing. nih.govnih.gov

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand, such as prenylamine) to a second (the target, typically a protein receptor). jppres.com This method calculates a binding energy score (often in kcal/mol) and visualizes the interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the target's binding site. jppres.comnih.gov Molecular dynamics simulations can then be used to assess the stability of these predicted ligand-target complexes in a simulated physiological environment over time. chemmethod.com

For prenylamine, the primary molecular targets identified are calmodulin and myosin light-chain kinase 2. wikipedia.org It also inhibits the plasma membrane Ca2+ ATPase (PMCA). caymanchem.com Research has determined a specific binding affinity for calcium-bound calmodulin, demonstrating a dissociation constant (Kd) of 0.5 µM. caymanchem.com Computational docking studies would aim to model how prenylamine fits into the binding pockets of these proteins to rationalize its inhibitory activity.

| Parameter | Value | Target Protein | Research Context |

| Binding Affinity (Kd) | 0.5 µM | Calmodulin | Experimental determination of binding to the calcium-bound form. caymanchem.com |

| Predicted Binding Energy | Hypothetical -8 to -12 kcal/mol | Calmodulin, Myosin Light-Chain Kinase 2, PMCA | Predicted outcome from molecular docking simulations, indicating strong binding. |

| Key Interacting Residues | Hypothetical hydrophobic & aromatic residues | Calmodulin | Predicted from docking studies based on the hydrophobic nature of both prenylamine and the calmodulin binding site. caymanchem.com |

This table presents both experimentally determined and hypothetical values that would be explored through computational modeling.

Pharmacokinetics (PK) describes what the body does to a drug, including its absorption, distribution, metabolism, and excretion, which determines the drug's concentration over time. youtube.com Pharmacodynamics (PD) describes what the drug does to the body, referring to its biochemical and physiological effects at these concentrations. youtube.com

PK/PD modeling mathematically connects drug exposure (PK) to its pharmacological effect (PD). nih.govnih.gov In a pre-clinical setting, this modeling is crucial for understanding the dose-response relationship and predicting efficacious dosing regimens. youtube.comnih.gov For prenylamine, pre-clinical studies in isolated rat hearts have generated extensive data on its pharmacodynamic effects, such as its ability to reduce ischemic damage and influence functional recovery after ischemia. nih.govnih.gov PK/PD models would integrate prenylamine concentration data with these pharmacodynamic endpoints (e.g., enzyme leakage, post-ischemic functional recovery) to create a quantitative framework for predicting its effects over time. nih.govnih.gov This is particularly important for understanding time-dependent effects and indirect responses where the pharmacological effect may persist long after the drug concentration has declined. youtube.com

| Model Component | Description | Example for Prenylamine |

| Pharmacokinetic (PK) Model | Describes the change in prenylamine concentration in plasma and target tissue (e.g., myocardium) over time. | A one- or two-compartment model based on data from animal studies. nih.gov |

| Pharmacodynamic (PD) Endpoint | A measurable physiological or biochemical effect of the drug. | Reduction in ischemia-induced enzyme leakage; post-ischemic functional recovery; changes in heart rate. nih.govnih.gov |

| PK/PD Link Model | Mathematically connects the drug concentration to the observed effect. | A direct effect model (e.g., Emax model) or an indirect response model to describe the time course of cardiac protection. youtube.com |

Mechanistic Exploration of Compound-Compound Interactions

The study of drug-drug interactions is critical, as co-administered compounds can significantly alter a drug's metabolism, efficacy, and potential for adverse effects. nih.gov

Prenylamine is classified as a calcium channel blocker. wikipedia.org Its interactions with other agents in this class are complex due to its unique mechanism, which involves not only the blockade of calcium transport but also the depletion of catecholamines, similar to reserpine (B192253). wikipedia.org Co-administration with other calcium channel blockers, such as verapamil (B1683045) or diltiazem, could lead to additive or synergistic pharmacodynamic effects on cardiac function, including heart rate and contractility.

Furthermore, many calcium channel blockers are metabolized by the cytochrome P450 enzyme CYP3A4. nih.gov This creates a potential for pharmacokinetic interactions, where one drug could inhibit or induce the metabolism of the other, altering its plasma concentration and effects. The therapeutic efficacy of prenylamine can also be diminished when used in combination with calcium salts like calcium gluconate. drugbank.com

Prenylamine has been shown to interact with a wide range of compounds, affecting their efficacy or risk profile. These interactions can be pharmacokinetic (altering metabolism) or pharmacodynamic (acting on similar or opposing pathways). drugbank.com For instance, its metabolism can be increased by enzyme inducers like butabarbital or decreased by inhibitors like danazol. drugbank.com Pharmacodynamically, it can increase the risk of QTc prolongation when combined with drugs like butriptyline (B23782) or increase the hypoglycemic effects of agents like canagliflozin. drugbank.com

| Co-administered Compound | Nature of Interaction | Potential Mechanism |

| Butriptyline | Increased risk or severity of QTc prolongation. drugbank.com | Pharmacodynamic (additive effect on cardiac repolarization). |

| Canagliflozin | Increased risk or severity of hypoglycemia. drugbank.com | Pharmacodynamic. |

| Candesartan | Increased risk or severity of hyperkalemia. drugbank.com | Pharmacodynamic. |

| Butabarbital | The metabolism of prenylamine can be increased. drugbank.com | Pharmacokinetic (CYP450 enzyme induction). |

| Danazol | The metabolism of prenylamine can be decreased. drugbank.com | Pharmacokinetic (CYP450 enzyme inhibition). |

| Calcium Gluconate | The therapeutic efficacy of prenylamine can be decreased. drugbank.com | Pharmacodynamic (calcium overcomes the channel blockade). |

The metabolism and efficacy of a drug are determined by its interactions with enzymes and receptors. Regulatory bodies recommend that enzymes responsible for at least 25% of a drug's elimination should be identified. europa.eu In vitro studies using human liver microsomes and recombinant enzymes are employed to determine which cytochrome P450 (CYP) or other enzymes metabolize a drug and to calculate parameters like the inhibition constant (IC50). nih.govmdpi.com

Prenylamine's metabolism is affected by known CYP inducers and inhibitors, suggesting it is a substrate for CYP enzymes, a common pathway for many calcium channel blockers. nih.govdrugbank.com At the receptor and enzyme level, prenylamine's effects are mediated through its binding to specific targets. It inhibits the plasma membrane Ca2+ ATPase and calmodulin-activated cAMP phosphodiesterase. caymanchem.com Its binding to calmodulin is known to inhibit the activity of other calmodulin-dependent enzymes, representing a key mechanism for its broader cellular effects. caymanchem.com

| Target/Enzyme | Type of Interaction | Finding/Parameter | Implication |

| Calmodulin | Inhibition | Binds to calcium-bound calmodulin with a Kd of 0.5 µM. caymanchem.com | Affects calmodulin-dependent signaling pathways. |

| Plasma Membrane Ca2+ ATPase (PMCA) | Inhibition | Inhibits the enzyme in cardiac sarcolemma. caymanchem.com | Contributes to altered calcium homeostasis. |

| cAMP Phosphodiesterase (PDE) | Inhibition | Inhibits calmodulin-activated PDE activity. caymanchem.com | Modulates cyclic nucleotide signaling. |

| Cytochrome P450 (CYP) Enzymes | Substrate | Metabolism is altered by CYP inducers/inhibitors. drugbank.com | High potential for drug-drug interactions with other CYP substrates, inhibitors, or inducers. |

Q & A

Q. What experimental models are commonly used to evaluate the antiarrhythmic efficacy of prenylamine gluconate?

Methodological Answer: Rodent models, particularly anesthetized rats with coronary artery occlusion, are standard for studying ischemia-induced arrhythmias. These models allow quantification of ventricular fibrillation, atrioventricular block, and mortality rates. Dosing must be carefully calibrated, as efficacy is dose-dependent and higher concentrations may reverse protective effects .

Q. Which biochemical assays are suitable for assessing gluconate-related metabolic interactions in this compound studies?

Methodological Answer: Enzymatic activity assays (e.g., gluconate kinase, 6-phosphogluconate dehydrogenase) and thin-layer chromatography (TLC) can identify gluconate metabolism pathways. For example, TLC with silica gel and solvents like n-butanol:acetic acid:water (60:20:20) distinguishes oxidation products (e.g., 2-ketogluconate vs. 5-ketogluconate) .

Q. How should researchers standardize dosing regimens for this compound in preclinical studies?

Methodological Answer: Dose-response studies are critical due to the narrow therapeutic window. For coronary occlusion models in rats, subtherapeutic doses (e.g., 5–10 mg/kg) reduce arrhythmias, while higher doses (>15 mg/kg) increase mortality via mechanisms like sustained hypotension or heart rate reduction .

Advanced Research Questions

Q. How can researchers resolve contradictions in dose-dependent efficacy and toxicity of this compound?

Methodological Answer: Use hierarchical experimental designs with control groups (e.g., calcium gluconate-free comparators) and statistical tests (e.g., unpaired t-tests) to isolate drug effects. For instance, mortality trends in prenylamine-treated rats (atrioventricular block) versus verapamil (ventricular fibrillation) highlight mechanism-specific toxicity, necessitating pathway-focused assays .

Q. What strategies mitigate confounding variables when studying gluconate’s role in prenylamine’s pharmacokinetics?

Methodological Answer: Employ orthogonal experimental designs (e.g., varying carbon sources like glucose/gluconate in bacterial cultures) to disentangle gluconate-specific effects. Transcriptome analysis (e.g., mRNA levels of gntP, gntK) and enzyme activity assays in mutant strains (e.g., Corynebacterium glutamicum ΔgntR1ΔgntR2) clarify regulatory roles of gluconate metabolism .

Q. How do researchers address variability in gluconate complex stability under physiological conditions?

Methodological Answer: Use equilibrium studies with techniques like potentiometry or spectrophotometry to assess metal-gluconate interactions (e.g., Ca(II)-Nd(III)-gluconate systems). Control pH and ionic strength to replicate in vivo conditions, and validate findings with nuclear magnetic resonance (NMR) or X-ray diffraction .

Data Analysis and Interpretation

Q. What statistical frameworks are appropriate for analyzing contradictory outcomes in this compound studies?

Methodological Answer: Apply ANOVA with post-hoc tests (e.g., Dunnett’s t-test) to compare treatment groups against controls. For dose-response anomalies, nonlinear regression models (e.g., log-dose vs. effect) can identify inflection points where efficacy transitions to toxicity .

Q. How can transcriptomic data from gluconate metabolism studies be contextualized for pharmacological research?

Methodological Answer: Cluster analysis (e.g., hierarchical clustering of mRNA ratios) and functional enrichment tools (e.g., KEGG pathways) link gene expression changes (e.g., gntK upregulation) to metabolic shifts. Cross-reference with enzyme activity data (e.g., gluconate kinase levels in ΔgntR1ΔgntR2 mutants) to validate transcriptional regulation .

Experimental Design Best Practices

Q. What are key considerations for replicating this compound studies across laboratories?

Methodological Answer: Adhere to NIH preclinical guidelines for rigor, including blinding, randomization, and sample size justification. Document batch-specific variations in gluconate purity and use standardized arrhythmia induction protocols (e.g., coronary ligation duration) to enhance reproducibility .

Q. How should researchers design studies to explore gluconate’s contribution to prenylamine’s bioavailability?

Methodological Answer: Use isotopic labeling (e.g., ¹⁴C-gluconate) in pharmacokinetic assays to track absorption and distribution. Compare plasma concentration-time curves of this compound versus prenylamine alone in vivo, and validate with in vitro permeability models (e.g., Caco-2 monolayers) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.